molecular formula C22H33NO7 B1609263 [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate CAS No. 80405-17-0

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate

Cat. No.: B1609263
CAS No.: 80405-17-0
M. Wt: 423.5 g/mol
InChI Key: YYQUGDOAQAPTLK-BUNUPIFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate is a useful research compound. Its molecular formula is C22H33NO7 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-acetylscorpioidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, 7-acetylscorpioidine has been shown to interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission processes . Additionally, it interacts with proteins involved in cellular signaling pathways, modulating their function and impacting cellular responses.

Cellular Effects

The effects of 7-acetylscorpioidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-acetylscorpioidine has been found to alter the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 7-acetylscorpioidine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, 7-acetylscorpioidine inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby prolonging its action . Additionally, it influences gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 7-acetylscorpioidine change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-acetylscorpioidine can lead to changes in cellular function, including alterations in cell signaling pathways and metabolic processes. These changes are often reversible upon removal of the compound, indicating its potential for use in reversible modulation of cellular functions.

Dosage Effects in Animal Models

The effects of 7-acetylscorpioidine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, 7-acetylscorpioidine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

7-acetylscorpioidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences glycolipid metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, 7-acetylscorpioidine affects the levels of key metabolites, leading to changes in metabolic flux and energy production.

Transport and Distribution

Within cells and tissues, 7-acetylscorpioidine is transported and distributed through specific transporters and binding proteins. It is actively transported across cell membranes by carrier proteins, ensuring its efficient uptake and distribution . Once inside the cell, 7-acetylscorpioidine can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 7-acetylscorpioidine is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 7-acetylscorpioidine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular functions and metabolic pathways.

Properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO7/c1-7-14(4)20(25)29-15(5)22(27,13(2)3)21(26)28-12-17-8-10-23-11-9-18(19(17)23)30-16(6)24/h7-8,13,15,18-19,27H,9-12H2,1-6H3/b14-7+/t15?,18-,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUGDOAQAPTLK-BUNUPIFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80405-17-0
Record name 7-Acetylscorpioidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080405170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate
Reactant of Route 2
Reactant of Route 2
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate
Reactant of Route 4
Reactant of Route 4
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate
Reactant of Route 5
Reactant of Route 5
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate
Reactant of Route 6
Reactant of Route 6
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate

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